molecular formula C16H17N3OS B14186729 5-Methyl-N-(2-propoxyphenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 917906-61-7

5-Methyl-N-(2-propoxyphenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B14186729
CAS No.: 917906-61-7
M. Wt: 299.4 g/mol
InChI Key: IBCGWESWIUZURJ-UHFFFAOYSA-N
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Description

5-Methyl-N-(2-propoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is a chemical compound belonging to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a propoxyphenyl group attached to the nitrogen atom.

Preparation Methods

The synthesis of 5-Methyl-N-(2-propoxyphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often involve heating the 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to yield the thienopyrimidine-4-one derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-Methyl-N-(2-propoxyphenyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxyphenyl group can be replaced by other nucleophiles under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

Common reagents and conditions used in these reactions include organic solvents like ethanol, toluene, and xylene, as well as catalysts such as calcium chloride and potassium carbonate . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thienopyrimidine derivatives.

Scientific Research Applications

5-Methyl-N-(2-propoxyphenyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-N-(2-propoxyphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. One known target is cytochrome bd oxidase, an enzyme involved in the oxidative phosphorylation pathway in Mycobacterium tuberculosis. By inhibiting this enzyme, the compound disrupts the bacterial energy metabolism, leading to reduced ATP production and bacterial growth inhibition . The molecular pathways involved include the inhibition of electron transport and the disruption of proton motive force.

Comparison with Similar Compounds

Properties

CAS No.

917906-61-7

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

5-methyl-N-(2-propoxyphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C16H17N3OS/c1-3-8-20-13-7-5-4-6-12(13)19-15-14-11(2)9-21-16(14)18-10-17-15/h4-7,9-10H,3,8H2,1-2H3,(H,17,18,19)

InChI Key

IBCGWESWIUZURJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1NC2=C3C(=CSC3=NC=N2)C

Origin of Product

United States

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